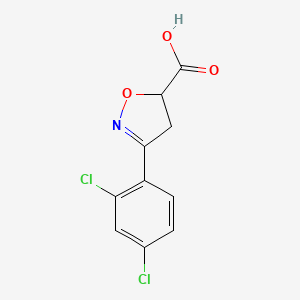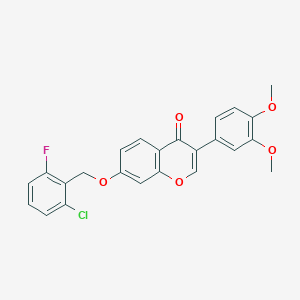
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide, also known as PTB or NSC 71907, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. This compound binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. This mechanism of action has been implicated in the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. This compound also possesses antifungal and antibacterial activity by disrupting the cell membrane integrity of pathogenic microorganisms. In addition, this compound has been found to inhibit the growth of tumor xenografts in vivo, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide possesses various advantages and limitations for lab experiments. Its anticancer activity has been extensively studied, and it has been found to exhibit potent activity against various cancer cell lines. This compound also possesses antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. However, this compound has been found to exhibit low aqueous solubility, which may limit its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and aqueous solubility. Another direction is the investigation of the mechanism of action of this compound in more detail, including the identification of its target proteins and downstream signaling pathways. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections, should be explored further.
Métodos De Síntesis
The synthesis of 3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-(benzoylamino)thiazole, which is then reacted with phenylsulfonyl chloride to produce 3-(N-phenylsulfamoyl)-2-(benzoylamino)thiazole. This compound is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product, this compound.
Aplicaciones Científicas De Investigación
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. This compound has also been found to possess antifungal and antibacterial activity against various pathogenic microorganisms, including Candida albicans and Staphylococcus aureus.
Propiedades
IUPAC Name |
3-(phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(18-16-17-9-10-23-16)12-5-4-8-14(11-12)24(21,22)19-13-6-2-1-3-7-13/h1-11,19H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGEVUQCOEVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2902475.png)


![4-[(4-methylphenyl)methyl]-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2902479.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2902480.png)

![3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B2902486.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2902488.png)

![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2902492.png)
![2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid](/img/structure/B2902493.png)
